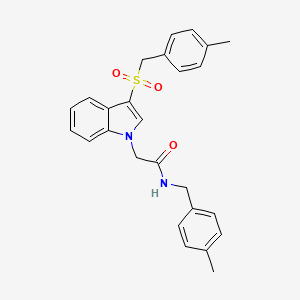
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide, also known as MI-773, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a cancer therapy. MI-773 has been shown to inhibit the activity of the oncogenic protein MDM2, which plays a critical role in the regulation of the tumor suppressor protein p53.
作用机制
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide works by inhibiting the activity of MDM2, a protein that regulates the activity of p53, a tumor suppressor protein. MDM2 binds to p53 and promotes its degradation, which can lead to the development and progression of cancer. By inhibiting MDM2, N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide allows p53 to accumulate and function as a tumor suppressor, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
实验室实验的优点和局限性
One advantage of using N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide in lab experiments is its specificity for MDM2, which allows for the selective inhibition of MDM2 without affecting other proteins. However, one limitation of using N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide is its relatively low potency, which may require higher concentrations to achieve the desired effect.
未来方向
There are several future directions for the development of N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide as a cancer therapy. One direction is the development of more potent analogs of N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide that can achieve the desired effect at lower concentrations. Another direction is the evaluation of N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the identification of biomarkers that can predict response to N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide treatment may help to identify patients who are most likely to benefit from this therapy.
合成方法
The synthesis of N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide involves several steps, including the reaction of 4-methylbenzyl chloride with sodium hydride to form 4-methylbenzylsodium, which is then reacted with 3-bromo-1H-indole to form 3-(4-methylbenzyl)-1H-indole. The resulting compound is then reacted with p-toluenesulfonyl chloride to form 3-(4-methylbenzyl)-1H-indole-2-sulfonyl chloride, which is then reacted with N-(2-acetoxyethyl)acetamide to form N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide.
科学研究应用
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide in cancer patients.
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c1-19-7-11-21(12-8-19)15-27-26(29)17-28-16-25(23-5-3-4-6-24(23)28)32(30,31)18-22-13-9-20(2)10-14-22/h3-14,16H,15,17-18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWLBWDYNKIEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

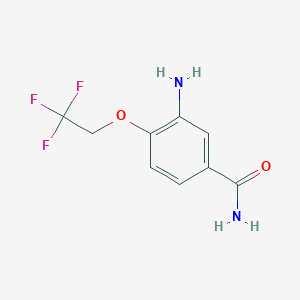
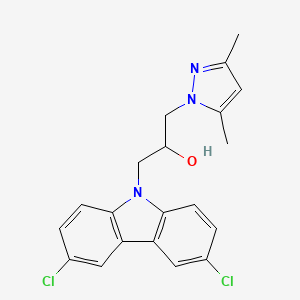

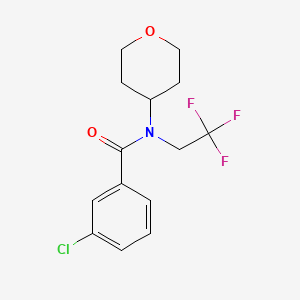
![2-cyclopropyl-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2550809.png)
![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2550813.png)
![potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2550814.png)
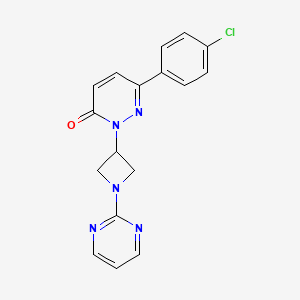
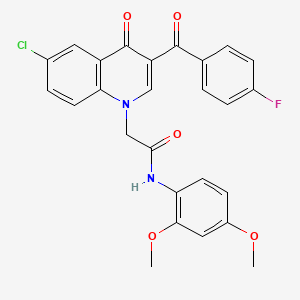
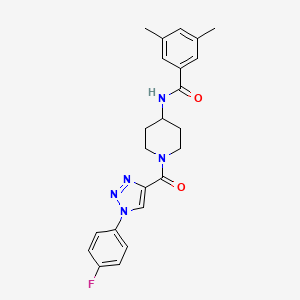
![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)
![3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide](/img/structure/B2550827.png)